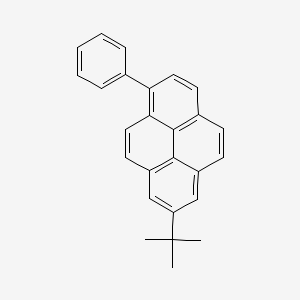
7-Tert-butyl-1-phenylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Tert-butyl-1-phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. The compound features a pyrene core substituted with a tert-butyl group at the 7-position and a phenyl group at the 1-position. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-1-phenylpyrene typically involves the functionalization of pyrene. One common method is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-bromo-7-tert-butylpyrene with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Tert-butyl-1-phenylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions often use reagents like tert-butyl chloride and aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce various substituted pyrene derivatives .
Applications De Recherche Scientifique
7-Tert-butyl-1-phenylpyrene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrene derivatives, including this compound, are used as fluorescent probes for studying biological systems.
Medicine: The compound’s photophysical properties are exploited in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-tert-butyl-1-phenylpyrene is primarily related to its electronic and photophysical properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function .
Molecular Targets and Pathways:
Molecular Targets: The compound can interact with various biomolecules, including DNA, proteins, and lipids.
Pathways Involved: The interactions can affect cellular signaling pathways, leading to changes in gene expression, protein function, and cellular metabolism.
Comparaison Avec Des Composés Similaires
7-tert-butyl-1,3,5,9-tetrakis(phenyl)pyrene: This compound features additional phenyl groups, enhancing its electronic properties and fluorescence.
2,7-di-tert-butyl-1,3,6,8-tetraazapyrene: This nitrogen-containing derivative exhibits unique optoelectronic properties and is used in organic electronics.
3,6-di-tert-butylcarbazole: A carbazole-based compound with similar electronic properties, used in electroluminescent materials.
Uniqueness: 7-Tert-butyl-1-phenylpyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Its combination of tert-butyl and phenyl groups enhances its stability and makes it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C26H22 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
7-tert-butyl-1-phenylpyrene |
InChI |
InChI=1S/C26H22/c1-26(2,3)21-15-19-10-9-18-11-13-22(17-7-5-4-6-8-17)23-14-12-20(16-21)24(19)25(18)23/h4-16H,1-3H3 |
Clé InChI |
DKYHXVMLDCZITL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)C5=CC=CC=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















